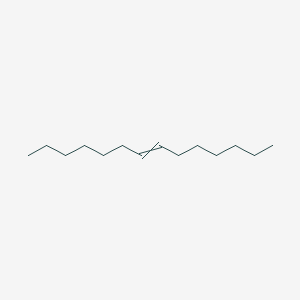

Tetradec-7-ene

Overview

Description

Tetradec-7-ene, also known as 7-Tetradecene, is an organic compound with the molecular formula C₁₄H₂₈. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond at the seventh position in its fourteen-carbon chain. This compound is a colorless liquid at room temperature and is primarily used in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradec-7-ene can be synthesized through various methods, including:

Dehydration of Alcohols: One common method involves the dehydration of tetradecan-7-ol using acid catalysts such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the elimination of water and formation of the double bond.

Alkylation Reactions: Another method involves the alkylation of shorter-chain alkenes with appropriate alkyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.

Industrial Production Methods: In industrial settings, this compound is often produced through:

Catalytic Cracking: This process involves the catalytic cracking of long-chain hydrocarbons derived from petroleum. The cracking process breaks down larger molecules into smaller alkenes, including this compound.

Oligomerization: Ethylene oligomerization is another industrial method where ethylene molecules are combined to form longer-chain alkenes, including this compound.

Chemical Reactions Analysis

Types of Reactions: Tetradec-7-ene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate or osmium tetroxide.

Reduction: The double bond in this compound can be reduced to form tetradecane using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

Addition Reactions: this compound readily undergoes addition reactions with halogens (e.g., bromine, chlorine) to form dihalides. It can also react with hydrogen halides (e.g., hydrogen bromide) to form alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Addition: Bromine or chlorine in an inert solvent like carbon tetrachloride, hydrogen bromide in the presence of a polar solvent.

Major Products:

Oxidation: Tetradecan-7-ol, tetradecanal, tetradecanoic acid.

Reduction: Tetradecane.

Addition: 7,8-Dibromotetradecane, 7-Bromotetradecane.

Scientific Research Applications

Tetradec-7-ene has several scientific research applications, including:

Chemistry: It is used as a starting material in organic synthesis to produce various functionalized compounds. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules.

Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in research to develop new bioactive compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.

Industry: this compound is used in the production of surfactants, lubricants, and polymer additives. Its properties make it suitable for use in various industrial formulations.

Mechanism of Action

The mechanism of action of tetradec-7-ene depends on the specific reaction or application. In general, its reactivity is attributed to the presence of the carbon-carbon double bond, which can participate in various chemical transformations. The double bond can act as a nucleophile in addition reactions, an electrophile in oxidation reactions, and a site for hydrogenation in reduction reactions. The molecular targets and pathways involved vary depending on the specific chemical or biological context.

Comparison with Similar Compounds

Tetradec-7-ene can be compared with other similar alkenes, such as:

Hexadec-7-ene: Similar in structure but with a longer carbon chain (sixteen carbons). It has similar reactivity but different physical properties due to the longer chain length.

Dodec-7-ene: Similar in structure but with a shorter carbon chain (twelve carbons). It also has similar reactivity but different physical properties due to the shorter chain length.

Octadec-7-ene: Similar in structure but with an even longer carbon chain (eighteen carbons). It has similar reactivity but different physical properties due to the longer chain length.

The uniqueness of this compound lies in its specific chain length, which influences its physical properties and suitability for certain applications. Its position in the middle of the range of similar alkenes makes it a versatile compound for various chemical and industrial processes.

Biological Activity

Tetradec-7-ene, also known as 7-tetradecene, is an organic compound with the molecular formula C₁₄H₂₈. It is a member of the alkene family, characterized by a carbon-carbon double bond located at the seventh position of its fourteen-carbon chain. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article delves into the biological activity of this compound, highlighting significant research findings, case studies, and comparative analyses.

This compound is a colorless liquid at room temperature and possesses several chemical properties that enhance its reactivity. The presence of a double bond allows it to undergo various reactions, including oxidation, reduction, and addition reactions. These reactions are crucial for its biological activity:

- Oxidation : Can lead to the formation of alcohols or aldehydes, which may exhibit different biological activities.

- Reduction : The double bond can be reduced to form tetradecane, potentially altering its biological profile.

- Addition Reactions : Reacts with halogens or hydrogen halides to form alkyl halides, which may have distinct biological effects.

The mechanism of action for this compound's biological activity is primarily attributed to its ability to interact with cellular membranes and proteins due to its hydrophobic nature, which can disrupt microbial cell integrity and function .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Several studies have demonstrated its effectiveness against various pathogens:

- Antimicrobial Activity : this compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects.

- Antifungal Activity : In vitro studies have revealed that this compound is effective against fungi such as Candida albicans and Aspergillus niger. Its mechanism may involve disrupting the fungal cell membrane integrity.

Study 1: Efficacy Against Bacterial Strains

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated that:

- At a concentration of 100 µg/mL, this compound inhibited E. coli growth by 70% compared to control groups.

- The compound also showed a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, indicating potent antibacterial activity.

Study 2: Antifungal Properties

In another investigation focused on antifungal activity, this compound was tested against C. albicans. The findings revealed:

- A significant reduction in fungal colony-forming units (CFUs) after treatment with this compound at concentrations ranging from 25 to 100 µg/mL.

- The compound demonstrated a dose-dependent response, with higher concentrations leading to increased antifungal efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with other alkenes was conducted:

| Compound | Structure | Antimicrobial Activity | Antifungal Activity |

|---|---|---|---|

| This compound | C₁₄H₂₈ | High | High |

| Hexadec-7-ene | C₁₆H₃₂ | Moderate | Moderate |

| Dodec-7-ene | C₁₂H₂₄ | Low | Low |

This table illustrates that this compound exhibits superior antimicrobial and antifungal activities compared to its shorter and longer-chain counterparts .

Properties

CAS No. |

10374-74-0 |

|---|---|

Molecular Formula |

C14H28 |

Molecular Weight |

196.37 g/mol |

IUPAC Name |

(Z)-tetradec-7-ene |

InChI |

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3/b14-13- |

InChI Key |

UBDIXSAEHLOROW-YPKPFQOOSA-N |

SMILES |

CCCCCCC=CCCCCCC |

Isomeric SMILES |

CCCCCC/C=C\CCCCCC |

Canonical SMILES |

CCCCCCC=CCCCCCC |

Key on ui other cas no. |

41446-63-3 10374-74-0 |

physical_description |

Clear colorless liquid; [Sigma-Aldrich MSDS] |

Pictograms |

Health Hazard |

Synonyms |

7-tetradecene E-7-tetradecene |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the stereochemistry of oct-2-ene influence the product distribution in cross-metathesis reactions with oct-1-ene to produce tetradec-7-ene?

A1: Research indicates that the stereochemistry of oct-2-ene (cis or trans) significantly impacts the cis/trans isomer ratio of the resulting this compound during cross-metathesis with oct-1-ene. This effect is attributed to the interaction between alkyl substituents on the tungstacyclobutane intermediate formed during the reaction []. Specifically, the interaction between the alkyl group on the C2 carbon of the tungstacyclobutane and the tungsten moiety plays a crucial role in dictating the stereochemical outcome []. Different catalysts, such as tungsten hexachloride–tetraphenyltin, hexaphenoxytungsten–ethylaluminium dichloride, or tungsten hexachloride–triethylaluminium, further influence the yields and isomeric ratios of this compound [].

Q2: What is the significance of synthesizing a methyltricyclo[7.4.0.0(2,6)]this compound derivative?

A2: The synthesis of a methyltricyclo[7.4.0.0(2,6)]this compound derivative holds particular interest because its carbon framework mimics the BCD rings found in steroid nuclei []. This structural similarity provides a valuable platform for studying the conformational preferences and reactivity of these complex ring systems. X-ray crystallography studies on a synthesized derivative revealed that ring B adopts a chair conformation, while ring C exists in a half-chair conformation []. Furthermore, the relative stereochemistry at the BC and CD ring junctions provides insights into the spatial arrangement of substituents within this framework [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.